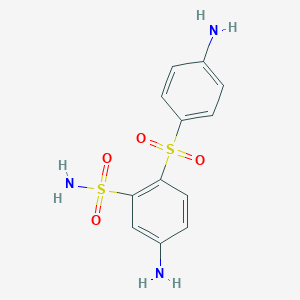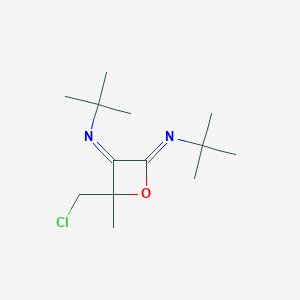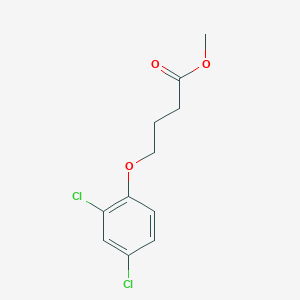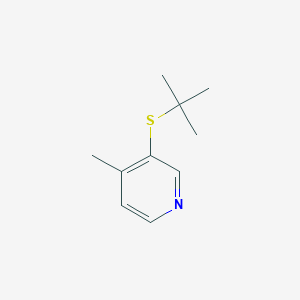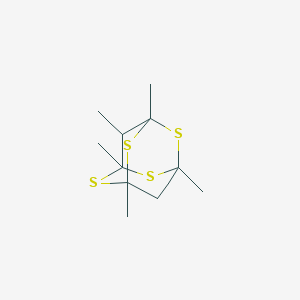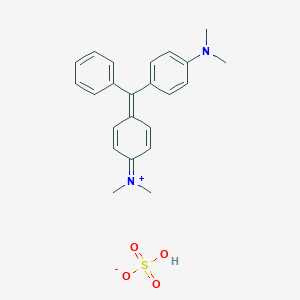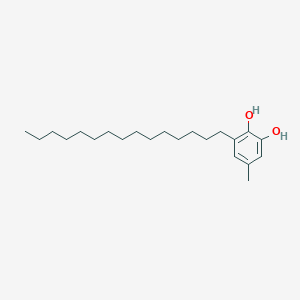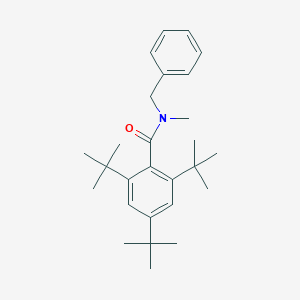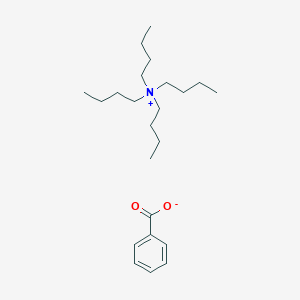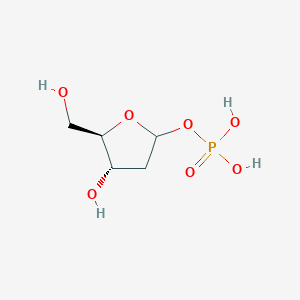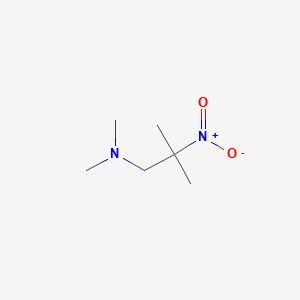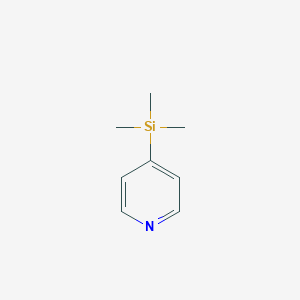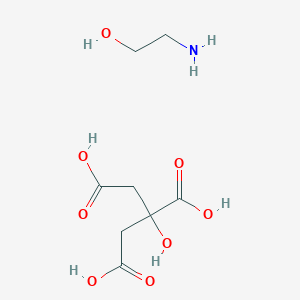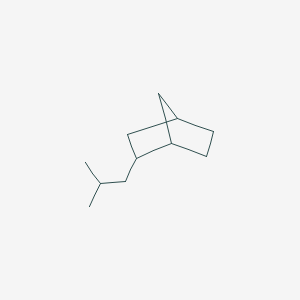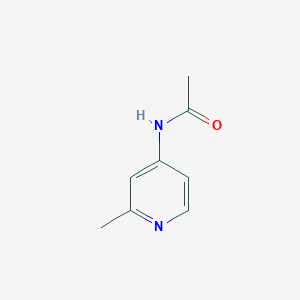
N-(2-methylpyridin-4-yl)acetamide
説明
N-(2-methylpyridin-4-yl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a pyridine ring, which in this case is substituted at the 2-position with a methyl group. The pyridine ring is a common structural motif in many biologically active compounds and pharmaceuticals, and the acetamide moiety is often involved in drug design due to its amide bond, which is a key functional group in biochemistry.
Synthesis Analysis
The synthesis of related N-substituted acetamide compounds has been described in several studies. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of N-(2-methylpyridin-4-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using spectroscopic methods such as IR, MS, and NMR, as demonstrated in the synthesis of various acetamide compounds . X-ray crystallography can also be used to confirm the molecular structure, as was done for the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamide . These techniques would likely reveal the presence of the acetamide functional group and the substituted pyridine ring in N-(2-methylpyridin-4-yl)acetamide.
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamides can be explored through various reactions. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide resulted in the formation of four products, depending on the oxidant and reaction conditions . This suggests that N-(2-methylpyridin-4-yl)acetamide could also undergo oxidation reactions, potentially leading to a variety of products that could be characterized by spectroscopic methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides can be inferred from related compounds. For instance, the solubility, melting point, and stability of these compounds can be determined experimentally. The pharmacological properties, such as antiallergic activity, have been evaluated for some N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the potential for biological activity . These properties are crucial for the development of pharmaceuticals and could be relevant for N-(2-methylpyridin-4-yl)acetamide as well.
科学的研究の応用
1. Anti-tubercular Agents
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Non-linear Optics
- Application Summary : N-(pyridin-4-yl)pyridin-4-amine and its derivatives were arranged in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
3. Pharmacological Activities
- Application Summary : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been investigated for their potential therapeutic applications .
- Methods of Application : The compounds were synthesized and their pharmacological activities were studied .
- Results : The literature review suggests that these compounds have interesting pharmacological properties and could be promising therapeutic candidates .
4. Analgesic Activity
- Application Summary : A series of N-phenylacetamide sulphonamides were synthesized and evaluated for their analgesic activity .
- Methods of Application : The compounds were synthesized and their analgesic activity was evaluated .
- Results : Among the tested compounds, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol .
5. Synthesis and Pharmacological Activities
- Application Summary : The chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been studied for their potential therapeutic applications .
- Methods of Application : The compounds were synthesized and their pharmacological activities were studied .
- Results : The literature review suggests that these compounds have interesting pharmacological properties and could be promising therapeutic candidates .
6. Preparation of Substituted-Acetamide Compounds
特性
IUPAC Name |
N-(2-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZNZJXEGKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516042 | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyridin-4-yl)acetamide | |
CAS RN |
18085-47-7 | |
| Record name | N-(2-Methyl-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



